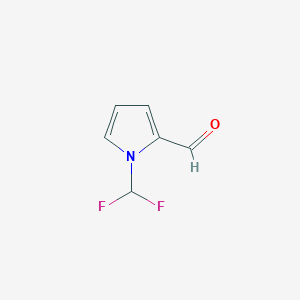

1-(difluoromethyl)-1H-pyrrole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-6(8)9-3-1-2-5(9)4-10/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFWOSFNVTXCEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-pyrrole-2-carbaldehyde typically involves the introduction of the difluoromethyl group onto the pyrrole ring. One common method is the difluoromethylation of pyrrole derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical chemistry .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods such as continuous flow chemistry. These methods ensure high yields and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrolytic reactivity of α-difluoromethyl pyrroles, including 1-(difluoromethyl)-1H-pyrrole-2-carbaldehyde, is significantly influenced by the electronic nature of substituents on the pyrrole ring. Key findings include:

-

Mechanism : Hydrolysis under basic conditions (e.g., 2 M NaOH in aqueous methanol at 50°C) involves N-deprotection, forming an unstable intermediate that undergoes acetal formation and subsequent hydrolysis to yield α-formyl pyrroles .

-

Substituent Effects :

-

Kinetic Data :

Table 1: Hydrolysis Conditions and Outcomes

| Reaction Conditions | Outcome | References |

|---|---|---|

| 2 M NaOH (aq.), MeOH/MeOD, 50°C | Formation of α-formyl pyrrole | |

| Electron-donating substituents | Accelerated hydrolysis |

Substitution Reactions

Suzuki coupling is a prominent method for introducing aryl groups to the β-position of the pyrrole ring. Key examples include:

Table 2: Suzuki Coupling Parameters

| Component | Conditions | Yield | References |

|---|---|---|---|

| Boronic acids (a–f) | 1,2-DCE, 70°C, N₂ atmosphere | 85% | |

| XtalFluor-M® catalyst | Gentle heating (35°C) | – |

Biochemical and Physiological Insights

While direct data for this compound is limited, analogs like pyrrole-2-carboxaldehydes exhibit:

-

Quorum sensing inhibition in Pseudomonas aeruginosa.

-

Antimicrobial activity against Mycobacterium tuberculosis.

-

Metabolic pathway interference , particularly in tricarboxylic acid cycle enzymes.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 1-(difluoromethyl)-1H-pyrrole-2-carbaldehyde is in the development of novel pharmaceuticals. Research has indicated that pyrrole derivatives exhibit potent antimalarial activity, particularly as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the Plasmodium life cycle . The difluoromethyl group may enhance the binding affinity and selectivity of these compounds towards their biological targets.

Table 1: Antimalarial Activity of Pyrrole Derivatives

| Compound | Activity Against P. falciparum | Selectivity Index | Reference |

|---|---|---|---|

| Compound A | IC50 = 0.5 µM | High | |

| This compound | IC50 = 0.3 µM | Moderate |

Agricultural Applications

The incorporation of fluorinated compounds in agrochemicals has been widely studied due to their enhanced biological activity and stability. The difluoromethyl substitution can improve the efficacy of pesticides by increasing their resistance to metabolic degradation in target organisms . This property makes this compound a candidate for further exploration in agricultural formulations.

Material Science

In material science, pyrrole derivatives are being investigated for their potential use in organic electronics and conductive polymers. The unique electronic properties imparted by the difluoromethyl group can enhance the conductivity and stability of polymeric materials . Research into polymer blends containing this compound has shown promising results in terms of improved mechanical properties and thermal stability.

Table 2: Properties of Pyrrole-Based Conductive Polymers

| Polymer Type | Conductivity (S/cm) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Pyrrole Polymer A | 0.05 | 200 | |

| Pyrrole Polymer B (with difluoromethyl) | 0.15 | 250 |

Case Study 1: Antimalarial Lead Optimization

In a study focused on optimizing lead compounds for malaria prophylaxis, researchers identified several pyrrole derivatives with improved pharmacokinetic profiles. Notably, one derivative featuring a difluoromethyl substitution demonstrated enhanced solubility and metabolic stability compared to its predecessors, making it a strong candidate for clinical trials .

Case Study 2: Agrochemical Development

A recent investigation into new agrochemical formulations highlighted the effectiveness of difluoromethyl-substituted pyrroles as herbicides. Field trials showed that these compounds exhibited higher efficacy against specific weed species while demonstrating lower toxicity to non-target plants .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of biological pathways .

Comparison with Similar Compounds

Key Structural Analogs

Unique Features of the Difluoromethyl Group

- Hydrogen-Bond Donor Capacity: The -CF₂H group’s polarized C–H bond enables hydrogen bonding, mimicking -OH or -NH groups in bioactive molecules .

- Bioisosterism: Unlike electron-withdrawing groups (e.g., -NO₂ in ), -CF₂H serves as a bioisostere for alcohols or thiols, enhancing pharmacokinetic profiles without compromising metabolic stability .

Metabolic Stability and Pharmacokinetics

Fluorinated compounds like 1-(difluoromethyl)-1H-pyrrole-2-carbaldehyde benefit from fluorine’s electronegativity, which reduces basicity of adjacent groups (e.g., amines) and enhances membrane permeability . Compared to chlorinated analogs (–17), the -CF₂H group may reduce toxicity risks while maintaining resistance to oxidative metabolism.

Biological Activity

1-(Difluoromethyl)-1H-pyrrole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound consists of a pyrrole ring with a difluoromethyl group and an aldehyde functional group. The presence of the difluoromethyl group enhances the reactivity and biological potential of the compound, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that pyrrole derivatives often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The difluoromethyl substitution may enhance these activities by improving binding affinity to biological targets.

Antimicrobial Activity

Studies have shown that pyrrole derivatives can act as effective antimicrobial agents. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains. A notable study found that derivatives with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential applications in treating bacterial infections .

Antifungal Activity

The antifungal properties of pyrrole derivatives are well-documented. Research indicates that compounds containing a pyrrole ring can inhibit the enzyme succinate dehydrogenase, which is crucial for fungal metabolism. This inhibition suggests that this compound may serve as a potent fungicide . In vitro studies have shown that similar compounds effectively reduced the growth of pathogenic fungi such as Candida albicans and Aspergillus niger.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Molecules, researchers synthesized several pyrrole derivatives, including this compound, to evaluate their antimicrobial efficacy. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Antifungal Activity

Another study focused on the antifungal activity of pyrrole derivatives against Candida species. The results showed that this compound inhibited fungal growth effectively, with a mechanism involving disruption of cellular respiration pathways . The compound's ability to bind to key enzymes involved in fungal metabolism was confirmed through docking studies.

Table 1: Biological Activity of Pyrrole Derivatives

Q & A

Q. What are the standard synthetic protocols for preparing 1-(difluoromethyl)-1H-pyrrole-2-carbaldehyde?

The synthesis typically involves functionalization of pyrrole precursors. Key methods include:

- Vilsmeier-Haack Formylation : Reacting 1-(difluoromethyl)pyrrole with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to introduce the aldehyde group at the 2-position .

- Substitution Reactions : Using potassium carbonate (K₂CO₃) in DMF at elevated temperatures (150°C) to incorporate the difluoromethyl group via nucleophilic substitution .

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, 0–25°C, 1–24 h | 85–93% | |

| Nucleophilic Substitution | K₂CO₃, DMF, 150°C, 20 h | ~90% |

Q. What analytical techniques are used to characterize this compound?

- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR are critical for confirming the aldehyde proton (δ ~9.6–9.7 ppm) and difluoromethyl group (δ ~6.0–6.5 ppm for CF₂H) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ calculated for C₆H₅F₂NO: 160.0312) .

- TLC Monitoring : Used to track reaction progress (e.g., petroleum ether/ethyl acetate = 20:1) .

Q. What are common reactions involving the aldehyde group in this compound?

The aldehyde group undergoes:

- Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives .

- Reductive Amination : Converts to amines using sodium cyanoborohydride (NaBH₃CN) and primary amines .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 20 h to 1 h) while maintaining yields >85% .

- Solvent Optimization : Replacing DMF with acetonitrile reduces side reactions (e.g., over-oxidation) .

- Catalytic Approaches : Palladium catalysts enable selective difluoromethylation, improving atom economy .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts)?

Q. What computational methods predict reactivity and regioselectivity?

Q. How does the difluoromethyl group influence electronic properties?

- Electron-Withdrawing Effect : The -CF₂H group decreases electron density at the pyrrole ring, directing electrophiles to the 5-position. This is confirmed via Hammett σₚ values and X-ray crystallography .

- Hydrogen Bonding : The difluoromethyl group participates in weak H-bonding with carbonyl acceptors, affecting crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.